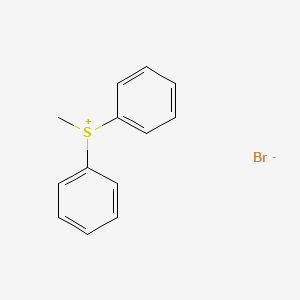

Methyldiphenylsulfoniumbromide

Description

Historical Perspectives on Sulfonium (B1226848) Salt Chemistry

The study of organosulfur compounds, including sulfonium salts, has a rich history. wikipedia.org Sulfonium salts are formed by the reaction of sulfides with alkyl halides, a reaction that establishes a trivalent sulfur center. britannica.combritannica.com This process, known as alkylation, converts the neutral, divalent sulfide (B99878) into a positively charged sulfonium salt. bristol.ac.uk

Historically, sulfonium salts were recognized for their salt-like properties and their reactivity towards nucleophiles. fiveable.me A pivotal development in sulfonium salt chemistry was the discovery that they could serve as precursors to sulfur ylides. researchgate.net By treating a sulfonium salt with a strong base, a proton can be abstracted from a carbon atom adjacent to the positively charged sulfur, yielding a neutral species known as an ylide. These ylides, containing a formally negatively charged carbon adjacent to a positively charged sulfur, proved to be highly reactive and synthetically useful intermediates. organic-chemistry.org This discovery laid the groundwork for some of the most important applications of sulfonium salts in organic synthesis. The configurational stability of chiral sulfonium salts, where the stereochemistry at the sulfur center is maintained during chemical transformations, also became an area of significant interest, allowing for their use as chiral building blocks. fiveable.me

Evolution of Organosulfur Reagents in Modern Synthesis

Organosulfur compounds have evolved from being viewed as simple structural components to indispensable reagents in modern synthetic chemistry. wikipedia.orgoup.com Initially, simple sulfur compounds like thiols were used primarily in substitution reactions. nih.gov However, the understanding of sulfur's ability to exist in multiple oxidation states and to stabilize adjacent charges led to the development of a diverse arsenal (B13267) of organosulfur reagents. britannica.comthieme-connect.de

A landmark in the evolution of organosulfur reagents was the development of the Corey-Chaykovsky reaction in the 1960s. organic-chemistry.orgwikipedia.orgacs.org This reaction utilizes sulfur ylides, generated from sulfonium salts, to react with carbonyl compounds like aldehydes and ketones to form epoxides. nrochemistry.comorganicchemistrytutor.com It also facilitates the synthesis of aziridines from imines and cyclopropanes from enones. organic-chemistry.orgwikipedia.org This methodology provided a powerful and often stereoselective alternative to other methods like the Wittig reaction for the formation of three-membered rings. wikipedia.org

Further advancements have focused on rendering these transformations catalytic and asymmetric. bristol.ac.uk By using chiral sulfides, chemists have been able to achieve enantioselective epoxidations, a crucial process in the synthesis of pharmaceuticals and other complex molecules. bristol.ac.ukacs.org In recent years, the scope of organosulfur reagents has expanded even further, with sulfonium salts finding applications as electrophilic partners in transition-metal-catalyzed cross-coupling reactions and as radical precursors in photoredox catalysis. rhhz.netnih.gov This continuous evolution highlights the versatility and enduring importance of organosulfur compounds in contemporary organic synthesis. researchgate.net

Contemporary Research Significance of Methyldiphenylsulfoniumbromide

Methyldiphenylsulfonium bromide holds significant importance in contemporary chemical research primarily as a precursor to diphenylsulfonium methylide, an unstabilized sulfur ylide. This ylide is a key reagent in Corey-Chaykovsky type reactions for the synthesis of cyclopropanes. thieme-connect.de

A notable application is in the diazo-free cyclopropanation of fluorinated alkenes. Research has shown that treating methyldiphenylsulfonium tetrafluoroborate (B81430) (a close analog of the bromide salt) with a base like sodium hexamethyldisilazanide generates the corresponding ylide in situ. thieme-connect.de This ylide then reacts with various fluorinated alkenes to produce trifluoromethyl- or perfluoroethyl-substituted cyclopropanes in moderate to good yields. This method is significant as it avoids the use of potentially explosive diazo compounds and proceeds under mild conditions. thieme-connect.de

The general mechanism for ylide-mediated reactions, such as epoxidation, involves the nucleophilic addition of the ylide to a carbonyl group, forming a betaine (B1666868) intermediate. acs.org This intermediate then undergoes intramolecular nucleophilic substitution, where the oxygen anion attacks the carbon bearing the sulfonium group, displacing diphenyl sulfide as a leaving group to form the epoxide ring. organic-chemistry.orgwikipedia.org

Table 1: Properties of Methyldiphenylsulfonium bromide

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃BrS |

| IUPAC Name | Methyldiphenylsulfanium bromide |

| CAS Number | 1012081-24-1 bldpharm.com |

| Molecular Weight | 297.21 g/mol |

| Related Compound (Ylide) | Diphenylsulfonium methylide bldpharm.com |

The reactivity of the ylide generated from methyldiphenylsulfonium bromide allows for the transfer of a methylene (B1212753) (CH₂) group. Its applications are central to the construction of strained three-membered rings, which are valuable building blocks in organic synthesis.

Table 2: Applications in Corey-Chaykovsky Type Reactions

| Reactant | Reagent System | Product | Significance | Reference |

|---|---|---|---|---|

| Fluorinated Alkenes | Methyldiphenylsulfonium salt / Base | Fluorinated Cyclopropanes | Diazo-free, mild conditions for synthesizing fluorinated carbocycles. | thieme-connect.de |

| Aldehydes / Ketones | Sulfonium Ylide (from salt) | Epoxides | Fundamental method for epoxide synthesis. | organic-chemistry.orgnrochemistry.combeilstein-journals.org |

| Imines | Sulfonium Ylide (from salt) | Aziridines | Synthesis of nitrogen-containing three-membered rings. | wikipedia.orgorganicchemistrytutor.com |

| Enones | Sulfonium Ylide (from salt) | Cyclopropanes | Conjugate addition followed by ring closure. | organic-chemistry.org |

The ongoing research into sulfonium salts like methyldiphenylsulfonium bromide continues to expand their utility, for instance, in the development of novel photoinitiators for polymerization and as specialized reagents in complex molecule synthesis. iaea.orgiaea.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H13BrS |

|---|---|

Molecular Weight |

281.21 g/mol |

IUPAC Name |

methyl(diphenyl)sulfanium;bromide |

InChI |

InChI=1S/C13H13S.BrH/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;1H/q+1;/p-1 |

InChI Key |

XKRDGCRSIDEMIN-UHFFFAOYSA-M |

Canonical SMILES |

C[S+](C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Aspects of Methyldiphenylsulfoniumbromide

Established Synthetic Routes for Methyldiphenylsulfoniumbromide

Traditional methods for synthesizing sulfonium (B1226848) salts like this compound are well-documented and widely practiced. These routes typically involve the direct alkylation of a suitable sulfide (B99878) precursor or a multi-step process that includes modifying the counter-ion.

Alkylation Strategies for Sulfide Precursors

The most direct and common method for the synthesis of sulfonium salts is the S-alkylation of a thioether (sulfide). For this compound, this involves the reaction of diphenyl sulfide with a methylating agent.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the diphenyl sulfide acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent. The choice of methylating agent and reaction conditions can significantly influence the reaction's efficiency and yield.

Common Methylating Agents and Conditions:

| Methylating Agent | Typical Conditions | Remarks |

| Methyl bromide (CH₃Br) | Reaction in a suitable solvent, often under pressure due to the gaseous nature of methyl bromide. | A direct route to the desired bromide salt. |

| Methyl iodide (CH₃I) | Often performed at room temperature in a polar solvent. | Yields the corresponding iodide salt, which would then require counter-ion exchange. |

| Methyl trifluoromethanesulfonate (B1224126) (Methyl triflate, CH₃OTf) | Highly reactive; reactions are often rapid at low temperatures. | Produces the triflate salt, a common precursor for other sulfonium salts due to the non-nucleophilic nature of the triflate anion. |

The reactivity of the alkylating agent is a crucial factor. While methyl bromide directly provides the target compound, more electrophilic agents like methyl triflate can lead to faster and more irreversible alkylation, though they necessitate a subsequent ion exchange step.

Counter-ion Exchange Methodologies

In many synthetic pathways, a sulfonium salt with a different counter-ion, such as iodide, triflate, or hexafluorophosphate (B91526), is prepared first. This is often due to the higher reactivity or commercial availability of the initial alkylating or arylating agents. A subsequent step, known as anion metathesis or counter-ion exchange, is then employed to introduce the bromide ion.

This process is typically an equilibrium-driven reaction where the desired salt precipitates from the solution, or the starting salt and the bromide source have different solubilities in the chosen solvent system. For example, a sulfonium salt with a hexafluorophosphate anion can be converted to the corresponding bromide salt by reacting it with a bromide salt source, such as potassium bromide or ammonium (B1175870) bromide, in a solvent like acetone (B3395972) or acetonitrile (B52724).

Example of Counter-ion Exchange:

A common strategy involves dissolving the initial sulfonium salt (e.g., Methyldiphenylsulfonium triflate) in a suitable solvent and adding a source of bromide ions (e.g., potassium bromide).

(C₆H₅)₂S⁺CH₃ OTf⁻ + KBr → (C₆H₅)₂S⁺CH₃ Br⁻ + KOTf

The selection of the solvent is critical to drive the reaction to completion by precipitating the less soluble salt (often the inorganic byproduct, in this case, potassium triflate).

Novel and Advanced Synthetic Approaches

While traditional methods are robust, modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign processes.

Stereoselective Synthesis of Chiral Analogues

Sulfonium ions that possess three different substituents on the sulfur atom are chiral due to their stable pyramidal structure. While this compound itself is achiral, the principles of stereoselective synthesis are applied to create chiral analogues by using substituted phenyl groups. The synthesis of enantiomerically pure sulfonium salts is an area of active research, often involving the use of chiral starting materials or chiral catalysts. The barrier to pyramidal inversion in sulfonium ions is high enough to allow for the isolation of stable enantiomers at room temperature.

Green Chemistry Principles in Reagent Preparation

Modern synthetic efforts are increasingly guided by the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. In the context of sulfonium salt synthesis, this includes:

Solvent-free reactions: Performing alkylation reactions under neat conditions to eliminate the need for volatile organic solvents.

Catalytic methods: Developing catalytic systems that can facilitate the synthesis with higher atom economy.

Use of safer reagents: Exploring alternatives to traditionally toxic or hazardous reagents. For instance, the "iodonium salt route," another method for preparing triarylsulfonium salts, is often avoided due to the toxicity of the iodonium (B1229267) salt precursors.

Recent advancements include the synthesis of triarylsulfonium salts using arynes under mild conditions, which tolerates a broad range of functional groups and avoids some of the harsh reagents used in traditional methods.

Analytical Techniques for Compound Verification and Purity Assessment

Once synthesized, the identity and purity of this compound must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Key Analytical Methods:

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR provides information on the chemical environment of the protons in the methyl and phenyl groups. ¹³C NMR confirms the carbon framework of the cation. The |

Spectroscopic Characterization Methods for Structural Elucidation

The structural confirmation of methyldiphenylsulfonium bromide is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of methyldiphenylsulfonium bromide. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of methyldiphenylsulfonium bromide would be expected to show distinct signals for the methyl and phenyl protons. The methyl protons, being attached to the positively charged sulfur atom, would appear as a singlet at a downfield chemical shift, typically in the range of 3.0-4.0 ppm. The aromatic protons of the two phenyl groups would resonate in the aromatic region, generally between 7.0 and 8.0 ppm, likely as a complex multiplet due to the various ortho, meta, and para protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The methyl carbon would exhibit a signal in the aliphatic region, shifted downfield due to the adjacent sulfonium center. The phenyl carbons would show multiple signals in the aromatic region, with the ipso-carbon (the carbon directly attached to the sulfur atom) being significantly deshielded.

A summary of anticipated NMR spectral data is presented in the interactive table below.

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 3.0 - 4.0 | Singlet | S-CH₃ |

| ¹H | 7.0 - 8.0 | Multiplet | Aromatic Protons |

| ¹³C | 25 - 35 | Quartet | S-CH₃ |

| ¹³C | 120 - 140 | Various | Aromatic Carbons |

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in methyldiphenylsulfonium bromide. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of the C-H and C-S bonds, as well as the aromatic ring system.

Key expected IR absorption bands are summarized in the following table.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic (Methyl) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 770 - 730 and 710 - 690 | C-H out-of-plane bend | Monosubstituted Benzene |

| ~700 | C-S stretch | Sulfonium |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the intact cation of methyldiphenylsulfonium bromide. In techniques like electrospray ionization (ESI) or liquid secondary ion mass spectrometry (LSIMS), the dominant species observed in the positive ion mode is the intact methyldiphenylsulfonium cation [C₁₃H₁₃S]⁺. bohrium.comnih.gov The mass spectrum would show a prominent peak corresponding to the molecular weight of this cation. Fragmentation patterns can also be observed, which can provide further structural information. nih.govresearchgate.net

Chromatographic Purity Determination

The purity of methyldiphenylsulfonium bromide is typically assessed using High-Performance Liquid Chromatography (HPLC). Due to the ionic nature of the compound, specific HPLC techniques are employed to achieve efficient separation and quantification.

Ion-Pair Chromatography (IPC) is a widely used method for the analysis of ionic compounds like sulfonium salts. bohrium.comnih.govshimadzu.ch In this technique, an ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase. shimadzu.chspectrumchemical.com This reagent forms a neutral ion-pair with the positively charged methyldiphenylsulfonium cation, allowing it to be retained and separated on a non-polar stationary phase, such as a C18 column. nih.gov The choice of the ion-pairing reagent and its concentration, as well as the mobile phase composition, are critical parameters for achieving optimal separation. shimadzu.ch

Reverse-Phase HPLC (RP-HPLC) can also be utilized, often in conjunction with mass spectrometric detection (LC-MS). This approach allows for the simultaneous separation and identification of the compound and any impurities. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier to improve peak shape.

A representative set of HPLC conditions for the analysis of sulfonium salts is provided in the table below.

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water gradient with an ion-pairing reagent (e.g., sodium octanesulfonate) or an acidic modifier (e.g., trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry |

| Injection Volume | 10 µL |

Reactivity and Mechanistic Investigations of Methyldiphenylsulfoniumbromide in Organic Transformations

Generation and Behavior of Sulfonium (B1226848) Ylides Derived from Methyldiphenylsulfoniumbromide

Diphenylsulfonium methylide is the reactive intermediate generated from methyldiphenylsulfonium bromide. As a "non-stabilized" ylide, it exhibits high reactivity and is typically prepared and used in situ at low temperatures. Its behavior is characterized by the nucleophilic nature of the ylidic carbon, which readily attacks electrophilic centers.

Mechanisms of Ylide Formation (e.g., Deprotonation, Transylidation)

The primary and most common method for generating diphenylsulfonium methylide from its parent salt, methyldiphenylsulfonium bromide, is through deprotonation.

Deprotonation: This process involves the abstraction of a proton from the methyl group attached to the positively charged sulfur atom. The positive charge on the sulfur atom increases the acidity of the adjacent methyl protons, facilitating their removal by a strong, non-nucleophilic base. organic-chemistry.org Common bases employed for this purpose include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (THF). adichemistry.com

The mechanism is a straightforward acid-base reaction:

The base removes a proton from the methyl group of methyldiphenylsulfonium bromide.

The resulting species is the zwitterionic diphenylsulfonium methylide, where the carbon atom bears a formal negative charge and the adjacent sulfur atom retains its positive charge. This ylide is then immediately available to react with an added electrophile.

Transylidation: While less common for the preparation of simple, non-stabilized ylides like diphenylsulfonium methylide, transylidation is a potential, though not primary, mechanism for ylide exchange. This process involves the reaction of an existing sulfur ylide with a different sulfonium salt. An equilibrium is established where the methylene (B1212753) group is transferred between the two sulfur centers. The position of the equilibrium is dictated by the relative stability of the ylides and the steric and electronic properties of the substituents on the sulfur atoms. For methyldiphenylsulfonium bromide, this pathway is not a conventional synthetic route for its initial generation.

Stereochemical Control in Ylide Reactions

Achieving stereochemical control in reactions involving the achiral diphenylsulfonium methylide requires the influence of a chiral element within the reaction system. This control can be exerted through several strategies:

Substrate Control: When the substrate itself is chiral, it can direct the nucleophilic attack of the ylide. For instance, an aldehyde or ketone with a nearby stereocenter can exhibit facial selectivity, leading to the preferential formation of one diastereomer of the product. This is a common strategy in the synthesis of complex molecules where existing stereocenters guide the formation of new ones.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate. This auxiliary blocks one face of the molecule, forcing the ylide to attack from the less sterically hindered direction. After the reaction, the auxiliary is removed, yielding an enantioenriched product.

Catalyst Control: The use of a chiral catalyst is a powerful method for inducing enantioselectivity. A chiral Lewis acid or a phase-transfer catalyst can coordinate to the substrate (e.g., an aldehyde) and the ylide, creating a chiral environment that favors one transition state over the other, leading to the formation of one enantiomer in excess.

This compound in Carbon-Carbon Bond Forming Reactions

The ylide derived from methyldiphenylsulfonium bromide is a potent nucleophile for forming new carbon-carbon bonds, primarily through the synthesis of three-membered rings.

Cyclopropanation Reactions Utilizing Derived Ylides

Diphenylsulfonium methylide is used to synthesize cyclopropanes from α,β-unsaturated carbonyl compounds (enones) and other Michael acceptors. organic-chemistry.org

Mechanism: The reaction proceeds via a conjugate addition (Michael or 1,4-addition) mechanism:

The nucleophilic carbon of the ylide attacks the β-carbon of the α,β-unsaturated system.

This addition forms a resonance-stabilized enolate intermediate.

The enolate then undergoes an intramolecular nucleophilic substitution (SN2) reaction. The negatively charged oxygen or, more commonly, the α-carbon attacks the carbon atom bonded to the sulfonium group.

This ring-closing step displaces diphenyl sulfide (B99878), a stable leaving group, to form the cyclopropane ring. organic-chemistry.org

The reaction is typically diastereoselective, often yielding the trans-substituted cyclopropane as the major product. This outcome is attributed to the reversibility of the initial addition and the thermodynamic preference for a transition state that minimizes steric interactions. adichemistry.com However, with diphenylsulfonium methylide derivatives, the stereochemistry of the starting olefin can sometimes be retained, suggesting that bond rotation in the intermediate is slower than ring closure in these specific cases. adichemistry.com

| Reactant (Enone) | Product | Typical Stereochemical Outcome |

|---|---|---|

| Chalcone | 1,2-Diphenyl-3-benzoylcyclopropane | trans-isomer favored |

| Methyl vinyl ketone | 1-Acetyl-2-methylcyclopropane | - |

| Cyclohexenone | Bicyclo[4.1.0]heptan-2-one | - |

Epoxidation Reactions and Stereoselectivity

The most well-known application of the ylide from methyldiphenylsulfonium bromide is the Johnson-Corey-Chaykovsky reaction, which converts aldehydes and ketones into epoxides (oxiranes). organic-chemistry.orgwikipedia.org This reaction is a cornerstone of organic synthesis due to its reliability and stereoselectivity.

Mechanism: The mechanism involves a two-step process:

Nucleophilic Addition: The ylide carbon attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This 1,2-addition forms a zwitterionic intermediate known as a betaine (B1666868). wikipedia.org

Intramolecular Ring Closure: The negatively charged oxygen atom of the betaine acts as a nucleophile, attacking the carbon atom attached to the sulfonium group. This intramolecular SN2 reaction results in the formation of a three-membered epoxide ring and the elimination of diphenyl sulfide. wikipedia.org

Stereoselectivity: A key feature of the Johnson-Corey-Chaykovsky reaction is its diastereoselectivity. The reaction typically favors the formation of trans-epoxides, irrespective of the initial stereochemistry of the reactants. This selectivity is explained by the reversibility of the initial betaine formation. The initially formed syn- and anti-betaines can equilibrate. The anti-betaine, which experiences less steric repulsion, is thermodynamically favored and proceeds more rapidly to the epoxide product, leading to a predominance of the trans-isomer.

| Carbonyl Compound | Base/Solvent | Product (Epoxide) | Typical Yield (%) |

|---|---|---|---|

| Benzaldehyde | NaH/DMSO | Styrene oxide | ~90% |

| Cyclohexanone | KOtBu/THF | 1-Oxaspiro[2.5]octane | ~85% |

| Acetophenone | NaH/DMSO | 2-Methyl-2-phenyloxirane | ~88% |

Advanced Coupling Reactions (e.g., Annulations, Additions)

While specific examples of methyldiphenylsulfonium bromide in advanced coupling reactions like annulations and additions are not prominently documented, the general reactivity of related sulfonium salts provides a strong basis for its potential applications. Sulfonium salts, particularly those that can form ylide intermediates, are known to participate in a variety of cyclization and addition processes.

Annulation reactions involving sulfonium salts often proceed through the formation of a sulfonium ylide, which can then act as a nucleophile in a conjugate addition to an activated alkene or alkyne. This is typically followed by an intramolecular cyclization and elimination of a sulfide to furnish the final annulated product. For instance, vinyl sulfonium salts can serve as effective Michael acceptors. The initial attack by a nucleophile generates a sulfonium ylide intermediate, which can then engage in subsequent reaction pathways to form cyclic structures.

Addition reactions are another hallmark of sulfonium salt reactivity. The generation of sulfonium ylides from their corresponding salts allows for their addition to a wide array of electrophiles, including aldehydes, ketones, and imines, famously leading to the formation of epoxides and aziridines in the Corey-Chaykovsky reaction. More advanced addition reactions can involve the conjugate addition of sulfonium ylides to α,β-unsaturated systems, leading to the formation of cyclopropanes. While these reactions are well-established for other sulfonium salts, the participation of methyldiphenylsulfonium bromide in such transformations would be scientifically plausible, with the diphenyl sulfide acting as the leaving group.

The following table summarizes representative annulation and addition reactions involving sulfonium salt derivatives, illustrating the potential transformations for methyldiphenylsulfonium bromide.

| Reaction Type | Substrate 1 | Substrate 2 | Product Type | Sulfonium Salt Role |

| [3+2] Annulation | Vinyl sulfonium salt | Nucleophile (e.g., enolate) | Five-membered ring | Michael acceptor and precursor to ylide intermediate |

| Cyclopropanation | α,β-Unsaturated carbonyl | Sulfonium ylide | Cyclopropyl ketone | Nucleophilic methylene transfer agent |

| Epoxidation | Aldehyde or Ketone | Sulfonium ylide | Epoxide | Nucleophilic methylene transfer agent |

Role in Heteroatom Functionalization

Methyldiphenylsulfonium bromide, by analogy to other triarylsulfonium and diaryliodonium salts, is expected to be an effective reagent for the functionalization of heteroatoms, particularly oxygen and nitrogen. The driving force for these reactions is the transfer of a phenyl group from the sulfonium salt to the heteroatom nucleophile, with the concomitant formation of the stable diphenyl sulfide as a byproduct.

Reactions with Oxygen-Containing Substrates

The phenylation of oxygen nucleophiles using aryl-group transfer agents is a well-established transformation. In the context of methyldiphenylsulfonium bromide, it is anticipated to react with phenoxides and alkoxides to form diaryl ethers and alkyl aryl ethers, respectively. The reaction would proceed via a nucleophilic attack of the oxygen-containing substrate on the sulfur atom or one of the ipso-carbons of the phenyl rings of the sulfonium salt. The choice of base to deprotonate the oxygen nucleophile and the reaction solvent would be critical parameters in optimizing such a transformation.

The table below illustrates the expected products from the reaction of methyldiphenylsulfonium bromide with representative oxygen-containing substrates.

| Oxygen Substrate | Product | Byproduct |

| Phenol | Diphenyl ether | Diphenyl sulfide, HBr |

| Methanol | Anisole | Diphenyl sulfide, HBr |

| Acetic Acid | Phenyl acetate | Diphenyl sulfide, HBr |

Reactions with Nitrogen-Containing Substrates

Similarly, nitrogen-containing substrates, such as anilines and amines, are expected to undergo phenylation with methyldiphenylsulfonium bromide to afford diarylamines and alkylarylamines. These reactions are analogous to the well-known Buchwald-Hartwig and Ullmann aminations, but offer a transition-metal-free alternative. The nucleophilic nitrogen atom would attack the sulfonium salt, leading to the formation of a new carbon-nitrogen bond. The presence of a base is generally required to deprotonate the nitrogen nucleophile or to neutralize the hydrogen bromide generated during the reaction.

The following table showcases the potential products from the reaction of methyldiphenylsulfonium bromide with various nitrogen-containing compounds.

| Nitrogen Substrate | Product | Byproduct |

| Aniline | Diphenylamine | Diphenyl sulfide, HBr |

| Diethylamine | N,N-Diethylaniline | Diphenyl sulfide, HBr |

| Pyrrolidine | N-Phenylpyrrolidine | Diphenyl sulfide, HBr |

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving sulfonium salts is crucial for understanding their reactivity and for the rational design of new synthetic methods. Mechanistic studies typically involve a combination of kinetic and thermodynamic investigations, as well as the identification and characterization of reactive intermediates.

Kinetic and Thermodynamic Studies of Reactivity

While specific kinetic and thermodynamic data for methyldiphenylsulfonium bromide are scarce, studies on analogous triarylsulfonium salts provide valuable insights. The rates of reaction are influenced by several factors, including the nature of the nucleophile, the solvent polarity, and the electronic and steric properties of the substituents on the aryl rings. For instance, electron-withdrawing groups on the phenyl rings of a triarylsulfonium salt would be expected to increase the electrophilicity of the sulfur atom and the ipso-carbons, thereby accelerating the rate of nucleophilic attack.

Thermodynamic studies can provide information on the spontaneity and position of equilibrium of a reaction. The formation of a stable leaving group, such as diphenyl sulfide, is a significant thermodynamic driving force for many reactions involving methyldiphenylsulfonium bromide. Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to model reaction pathways and to calculate the energies of reactants, transition states, and products, thereby providing a theoretical framework for understanding the thermodynamics and kinetics of these reactions. nih.gov

Identification and Characterization of Reactive Intermediates

Several types of reactive intermediates can be involved in the reactions of methyldiphenylsulfonium bromide. The specific intermediate formed depends on the reaction conditions and the nature of the reactants.

Sulfonium Ylides: In the presence of a strong base, deprotonation of the methyl group of methyldiphenylsulfonium bromide would generate diphenylsulfonium methylide. This ylide is a key intermediate in reactions such as epoxidations and cyclopropanations. Sulfonium ylides are typically highly reactive and are generated in situ. Their presence can sometimes be inferred through trapping experiments or observed directly using spectroscopic techniques like NMR spectroscopy under specific conditions (e.g., low temperature).

Radical Cations and Aryl Radicals: Under certain conditions, such as photolysis or in the presence of a single-electron transfer (SET) reagent, triarylsulfonium salts can undergo homolytic cleavage of a sulfur-carbon bond to form a radical cation and an aryl radical. These radical intermediates can then participate in a variety of subsequent reactions. While less common for simple alkyl-substituted sulfonium salts, this pathway cannot be entirely ruled out, especially under photochemical conditions.

Meisenheimer-type Complexes: In nucleophilic aromatic substitution reactions on one of the phenyl rings, the attack of a nucleophile can lead to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate can influence the regioselectivity and rate of the substitution reaction.

Transition State Analysis and Reaction Pathway Mapping

The elucidation of reaction mechanisms in organic transformations involving methyldiphenylsulfonium bromide necessitates a detailed understanding of the potential energy surface, with a particular focus on the transition states that govern reaction rates and selectivity. Computational chemistry, through methods such as Density Functional Theory (DFT), serves as a powerful tool for mapping reaction pathways and characterizing the geometry and energetics of these transient species. Given the electrophilic nature of the methyl group and the excellent leaving group potential of diphenyl sulfide, methyldiphenylsulfonium bromide is anticipated to readily participate in nucleophilic substitution reactions, primarily following an S(_N)2 mechanism.

Theoretical Framework and Computational Approaches

Reaction pathway mapping for transformations involving methyldiphenylsulfonium bromide typically employs quantum mechanical calculations to locate stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. The transition state, a first-order saddle point, is of principal interest as it represents the maximum energy barrier along the reaction coordinate. Its structure reveals the degree of bond formation and bond cleavage at the point of highest energy.

Computational studies on analogous S-methyl transfer reactions, such as the methylation of dimethylamine by trimethylsulfonium, provide valuable insights into the mechanistic landscape. These studies often calculate the activation free energies ((\Delta G^\ddagger)) in both the gas phase and in solution, utilizing continuum solvation models to account for the influence of the solvent.

Analysis of S(_N)2 Transition States

In a typical S(_N)2 reaction involving methyldiphenylsulfonium bromide, a nucleophile (Nu) attacks the methyl carbon, leading to the displacement of diphenyl sulfide. The transition state for this process is characterized by a trigonal bipyramidal geometry around the central carbon atom, with the nucleophile and the leaving group occupying the axial positions.

Detailed computational analyses of analogous systems, for instance, the methyl transfer from a trimethylsulfonium salt, provide quantitative data on the geometric parameters of such transition states. These calculations reveal the extent of the forming Nu--C bond and the breaking C--S bond.

| Parameter | Value (Å) |

|---|---|

| Nu···C Bond Length | 2.25 |

| C···S Bond Length | 2.30 |

The bond lengths in the transition state are significantly elongated compared to their values in the reactants and products, indicating a loose, high-energy structure. The angles around the central carbon atom also deviate from the ideal tetrahedral geometry of the reactant, approaching the planar arrangement of the three non-reacting substituents in the trigonal bipyramidal transition state.

Reaction Pathway Energetics

The energy profile of the reaction pathway provides crucial information about the feasibility and rate of the transformation. The activation energy is a key determinant of the reaction kinetics. Computational studies on analogous methyl transfer reactions from sulfonium salts have quantified these energy barriers.

| Reaction | Phase | Activation Enthalpy (kcal/mol) |

|---|---|---|

| Methyl Transfer to Dimethylamine | Gas Phase | 7.9 |

| Aqueous Phase | 22.5 |

The significant increase in the activation energy in the aqueous phase highlights the substantial effect of solvent on the reaction. Polar solvents can stabilize the charged reactants more effectively than the charge-delocalized transition state, thereby increasing the energy barrier.

The reaction coordinate, which represents the progress of the reaction from reactants to products, can be mapped by following the intrinsic reaction coordinate (IRC) from the transition state. This allows for the visualization of the entire energy profile and confirms that the identified transition state indeed connects the intended reactants and products.

Computational and Theoretical Chemistry Studies on Methyldiphenylsulfoniumbromide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are pivotal in elucidating the electronic properties of molecules. For methyldiphenylsulfonium bromide, these investigations provide a fundamental understanding of its molecular architecture and intrinsic characteristics.

Molecular Orbital Analysis and Bonding Characteristics

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules and is essential for understanding chemical bonding and reactivity. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

Interactive Table: Hypothetical Frontier Molecular Orbital Energies

Below is a hypothetical data table illustrating the kind of information that would be obtained from a quantum chemical calculation. These values are for illustrative purposes only and are not based on actual experimental or computational data for methyldiphenylsulfonium bromide.

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -1.2 | Antibonding orbital with contributions from phenyl rings |

| LUMO | -1.8 | Primarily localized on the sulfur and phenyl groups; antibonding character |

| HOMO | -6.5 | Primarily composed of sulfur lone pairs and phenyl π-orbitals; bonding character |

| HOMO-1 | -7.1 | Delocalized π-orbital over the phenyl rings |

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is key to understanding its polarity, solubility, and intermolecular interactions. A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (shown in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For methyldiphenylsulfonium bromide, the positive charge is formally located on the sulfur atom. A computational analysis would likely show a significant concentration of positive electrostatic potential around the sulfonium (B1226848) center. The phenyl rings would exhibit a more complex potential landscape due to the interplay of the electron-withdrawing sulfonium group and the delocalized π-electrons. The bromide ion would, of course, be a region of strong negative electrostatic potential.

Interactive Table: Hypothetical Mulliken Atomic Charges

This table presents hypothetical Mulliken atomic charges for selected atoms in the methyldiphenylsulfonium cation. These values are illustrative and not derived from actual calculations.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| S | +0.85 |

| C (methyl) | -0.20 |

| C (ipso-phenyl) | +0.15 |

| Br⁻ | -1.00 |

Computational Modeling of Reactivity and Selectivity

Computational models are instrumental in predicting how a molecule will behave in a chemical reaction, offering insights into reaction mechanisms and the factors that control selectivity.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. By mapping out the potential energy surface, DFT calculations can elucidate reaction pathways and determine activation energies, which are critical for understanding reaction kinetics.

While specific DFT studies on the reaction pathways of methyldiphenylsulfonium bromide are not available, one could hypothesize its potential reactions. For instance, it could act as a methylating agent, where a nucleophile attacks the methyl group. DFT calculations could model the SN2 transition state for this process, providing the activation energy barrier and reaction enthalpy.

Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. DFT calculations can compute vibrational frequencies and intensities, which can be correlated with experimental IR and Raman spectra. Similarly, NMR chemical shifts can be calculated and compared with experimental values to aid in spectral assignment.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as conformational changes, diffusion, and interactions with other molecules.

An MD simulation of methyldiphenylsulfonium bromide in a solvent, such as water or an organic solvent, could reveal important information about its solvation structure and dynamics. The simulation would show how the solvent molecules arrange themselves around the sulfonium cation and the bromide anion, and how these ions move and interact with their environment. Such simulations could also provide insights into the stability of the ion pair and the potential for ion dissociation in different solvents.

Conformational Analysis and Dynamic Behavior

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic properties of molecules like Methyldiphenylsulfonium bromide. While specific computational studies on Methyldiphenylsulfonium bromide are not extensively available in the public domain, insights can be drawn from theoretical studies on analogous triarylsulfonium salts.

Conformational analysis of triarylsulfonium cations, such as the triphenylsulfonium (B1202918) cation, reveals a characteristic distorted trigonal–pyramidal geometry around the central sulfur atom. nih.gov The C-S-C bond angles typically range between 102° and 106°, and the S-C bond lengths are consistent across different salts. nih.gov For Methyldiphenylsulfonium bromide, it is expected that the sulfur atom also adopts a similar pyramidal geometry. The molecule would consist of two phenyl rings and one methyl group attached to the sulfur atom. The orientation of these groups relative to each other defines the conformational landscape of the molecule.

Table 1: Hypothetical Conformational Parameters of Methyldiphenylsulfonium Cation *

| Parameter | Predicted Value Range | Description |

| C-S-C (phenyl-S-phenyl) bond angle | 102° - 106° | The angle between the two sulfur-phenyl carbon bonds. |

| C-S-C (phenyl-S-methyl) bond angle | 100° - 105° | The angle between a sulfur-phenyl carbon bond and the sulfur-methyl carbon bond. |

| S-C (phenyl) bond length | 1.77 Å - 1.79 Å | The distance between the sulfur atom and a carbon atom of a phenyl ring. |

| S-C (methyl) bond length | 1.78 Å - 1.82 Å | The distance between the sulfur atom and the carbon atom of the methyl group. |

| Dihedral Angle (Ph-S-C-H) | Variable | Describes the rotation of the methyl group. |

| Dihedral Angle (C-S-C-C) | Variable | Describes the rotation of the phenyl groups around the S-C bond. |

Note: These values are estimations based on computational studies of analogous triarylsulfonium salts and general principles of molecular geometry. Specific experimental or computational data for Methyldiphenylsulfonium bromide is needed for accurate values.

Solvent Effects on Reactivity

The reactivity of sulfonium salts, including Methyldiphenylsulfonium bromide, is significantly influenced by the solvent in which a reaction is carried out. Computational studies on SN2 reactions, a common reaction type for sulfonium salts, have demonstrated the profound impact of the solvent environment. umn.edunih.govumn.edu

Quantum mechanical calculations can be employed to model the reaction pathways in both the gas phase and in various solvents. umn.edunih.govumn.edu These studies often reveal that the energy barriers for reactions can change dramatically with the solvent. For instance, a reaction that is favorable in a non-polar solvent might have a much higher activation energy in a polar solvent, or vice-versa. nih.govresearchgate.net This is due to the differential solvation of the reactants and the transition state. nih.gov

For a reaction involving a charged species like Methyldiphenylsulfonium bromide, polar solvents can stabilize the ground state through electrostatic interactions. However, the charge distribution in the transition state might be different, leading to a change in solvation energy. Computational models, such as continuum solvent models or explicit solvent simulations, can quantify these effects and help in the selection of an appropriate solvent to control reaction rates and selectivity. nih.govresearchgate.net

Table 2: Influence of Solvent Properties on SN2 Reactions of Sulfonium Salts *

| Solvent Property | Effect on Reactivity | Computational Rationale |

| Polarity/Dielectric Constant | Generally, polar aprotic solvents accelerate SN2 reactions involving anionic nucleophiles. | Polar aprotic solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. Continuum models can capture this effect. nih.gov |

| Protic vs. Aprotic Nature | Protic solvents can decrease the rate of SN2 reactions with small, hard nucleophiles. | Protic solvents form hydrogen bonds with the nucleophile, stabilizing it and lowering its energy, thus increasing the activation barrier. Explicit solvent models are needed to accurately represent these interactions. researchgate.net |

| Solvent Viscosity | High viscosity can decrease reaction rates. | Increased viscosity hinders the diffusion of reactants, lowering the frequency of reactive encounters. This can be modeled in molecular dynamics simulations. |

| Specific Solvation Effects | Specific interactions like hydrogen bonding or Lewis acid-base interactions can significantly alter reactivity. | Quantum mechanical calculations that include explicit solvent molecules can elucidate these specific interactions and their impact on the reaction profile. nih.govresearchgate.net |

Note: The table provides general trends observed in computational studies of SN2 reactions. The specific effect of a solvent on the reactivity of Methyldiphenylsulfonium bromide would require dedicated computational investigation.

Application of Machine Learning and Data Science in Organosulfur Chemistry

The fields of machine learning (ML) and data science are increasingly being applied to various aspects of chemistry, including the study and design of organosulfur compounds. researchgate.netrsc.org

Predictive Models for Reaction Outcomes

Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new, unseen reactions. researchgate.netarxiv.org For organosulfur compounds, these models can predict factors such as reaction yield, selectivity, and the most likely products given a set of reactants and conditions. nih.gov

These predictive models often use molecular fingerprints or descriptors to represent the molecules involved in a reaction. acs.org By learning the complex relationships between these descriptors and the reaction outcomes from a vast amount of experimental data, ML algorithms can make accurate predictions. researchgate.netacs.org This approach has the potential to accelerate the discovery of new synthetic routes and optimize reaction conditions for compounds like Methyldiphenylsulfonium bromide. rsc.org

Table 3: Machine Learning Models for Predicting Reaction Outcomes in Organic Chemistry

| Model Type | Description | Application in Organosulfur Chemistry |

| Random Forest / Gradient Boosting | Ensemble methods that combine multiple decision trees to improve predictive accuracy. | Can be used to predict reaction yields and identify key features influencing the success of a reaction. nih.gov |

| Neural Networks | A class of models inspired by the structure of the human brain, capable of learning highly complex patterns. | Can predict reaction products and regioselectivity with high accuracy. arxiv.org |

| Support Vector Machines | A supervised learning model that can be used for classification and regression tasks. | Can be applied to classify reactions as successful or unsuccessful based on molecular descriptors. |

| Graph-based Models | Models that represent molecules as graphs and use graph neural networks to learn molecular features. | Can capture intricate structural information relevant to reactivity and predict reaction sites. |

Design of Novel Methyldiphenylsulfonium Bromide Analogues

Machine learning and artificial intelligence (AI) are also being used for the de novo design of novel molecules with desired properties. ki.se Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in a dataset of existing molecules and generate new, virtual molecules with similar or improved characteristics. nih.gov

| Approach | Description | Potential Application for Methyldiphenylsulfonium Bromide Analogues |

| Generative Adversarial Networks (GANs) | A type of generative model where two neural networks, a generator and a discriminator, are trained together. | Generation of novel sulfonium salt structures with potentially enhanced properties. |

| Variational Autoencoders (VAEs) | A generative model that learns a compressed representation of the input data and can then generate new data from this representation. | Design of analogues with a specific desired property profile by exploring the latent space. |

| Reinforcement Learning | An area of machine learning where an agent learns to take actions in an environment to maximize a cumulative reward. | Optimization of molecular structures to achieve a desired set of properties, such as improved reactivity and stability. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | A computational modeling method for revealing relationships between chemical structures and their biological activities or chemical properties. | Building predictive models for the properties of designed analogues to guide the selection of promising candidates for synthesis. nih.govphyschemres.org |

Advanced Applications and Derivatization in Synthetic Organic Chemistry

Methyldiphenylsulfonium Bromide as a Methylating and Alkylating Reagent

The primary application of methyldiphenylsulfonium bromide stems from its capacity to act as an electrophilic methylating agent. The electron-deficient nature of the sulfonium (B1226848) group facilitates the nucleophilic attack on the methyl group, leading to the cleavage of a carbon-sulfur bond and the displacement of the stable diphenyl sulfide (B99878) molecule. This process is analogous to the reactivity of other S-alkyl sulfonium salts, which are recognized as effective soft alkylating reagents. nih.govthieme-connect.com

The reaction proceeds via a typical SN2 displacement mechanism, where a nucleophile attacks the methyl carbon, and the diphenyl sulfide moiety serves as the leaving group. This reactivity makes it a suitable reagent for the methylation of a wide range of nucleophiles, including those centered on nitrogen, oxygen, and sulfur atoms. While extensive research has detailed the methylating capabilities of reagents like S-adenosylmethionine (SAM) in biological systems and dimethyl sulfoxide (B87167) (DMSO) in synthetic contexts, methyldiphenylsulfonium bromide offers an alternative for specific applications where its reactivity profile and physical properties are advantageous. thieme-connect.comsioc-journal.cn

Research into alkylating agents has shown that the efficacy and selectivity of methylation can be influenced by the structure of the reagent and the reaction conditions. thieme-connect.com The utility of sulfonium salts as alkyl-transfer reagents allows for the facile synthesis of various organic molecules from commercially available building blocks under mild conditions. thieme-connect.com

Table 1: Representative Methylation Reactions using Sulfonium Salts

| Nucleophile Type | Substrate Example | Product Example | Typical Conditions |

|---|---|---|---|

| O-Nucleophile | Phenol | Anisole | Base (e.g., K₂CO₃), Acetonitrile (B52724) |

| N-Nucleophile | Aniline | N-Methylaniline | Base (e.g., NaH), THF |

| S-Nucleophile | Thiophenol | Thioanisole | Base (e.g., Et₃N), CH₂Cl₂ |

Note: This table illustrates the general reactivity of methylsulfonium salts. Specific yields and conditions for Methyldiphenylsulfonium bromide may vary based on the full reaction setup.

Development and Application of Chiral Methyldiphenylsulfonium Bromide Derivatives in Asymmetric Synthesis

The pyramidal geometry of the sulfur atom in sulfonium salts is stereochemically significant. When appropriately substituted, the sulfur atom becomes a stereocenter, making the sulfonium salt chiral. nih.gov This intrinsic chirality can be harnessed in asymmetric synthesis to control the stereochemical outcome of a reaction. The development of chiral, non-racemic sulfonium salts and their application as reagents or catalysts is an area of growing interest for creating enantiomerically enriched molecules. mdpi.comnih.govresearchgate.net

The synthesis of chiral derivatives of methyldiphenylsulfonium bromide would involve either the resolution of a racemic mixture or, more commonly, an asymmetric synthesis starting from a chiral precursor, such as a chiral sulfide. Once obtained, these enantiopure sulfonium salts can be employed in reactions where the chirality at the sulfur center influences the formation of new stereocenters in the product. For instance, a chiral sulfonium ylide generated by deprotonation of the methyl group could react with a prochiral aldehyde or ketone to yield chiral epoxides or other products with high enantiomeric excess.

While the broader field of asymmetric synthesis using chiral sulfur compounds is well-established, including the use of sulfoxides and sulfoximines, specific applications detailing chiral derivatives of methyldiphenylsulfonium bromide are less commonly documented in readily available literature. researchgate.netchemrxiv.org The general principle, however, remains a potent strategy for stereocontrolled synthesis. mdpi.com

Integration of Methyldiphenylsulfonium Bromide into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov The integration of sulfonium salts into MCRs can lead to the rapid assembly of complex molecular architectures.

A related compound, bromodimethylsulfonium bromide (BDMS), has been successfully used as a catalyst in MCRs to produce highly functionalized piperidines from an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound. researchgate.net In these reactions, the sulfonium salt acts as a Lewis acid catalyst to activate the substrates and facilitate the cascade of bond-forming events. Although BDMS serves as a catalyst rather than a reactant that is incorporated into the final product, its success demonstrates the potential for sulfonium salts to mediate complex transformations. researchgate.netresearchgate.net

Direct integration of methyldiphenylsulfonium bromide as a building block in an MCR could involve its reaction as an electrophile in a sequence with multiple nucleophiles. For example, a reaction could be designed where a nucleophile first reacts with another component, such as an aldehyde, and the resulting intermediate is then trapped by methylation with methyldiphenylsulfonium bromide, all in a single pot. While specific examples featuring methyldiphenylsulfonium bromide are not widely reported, the reactivity of related sulfonium salts in photoredox-catalyzed multicomponent reactions highlights the potential for this class of compounds. nih.gov

Role of Methyldiphenylsulfonium Bromide in Catalytic Systems

Beyond stoichiometric applications, sulfonium salts can play crucial roles within catalytic cycles, either as precursors to the active catalyst or as participants in the regeneration of the catalyst.

Methyldiphenylsulfonium bromide can potentially serve as a precursor for generating catalytically active species. For instance, in the realm of cross-coupling reactions, sulfonium salts have been developed as versatile pseudohalides. rsc.org In a palladium-catalyzed cycle, a triarylsulfonium salt can undergo oxidative addition to a low-valent metal center (e.g., Pd(0)), transferring an aryl group to the metal and generating an active organometallic intermediate for subsequent cross-coupling steps. While this is more common for triarylsulfonium salts, a similar pathway could be envisioned for methyldiphenylsulfonium bromide to deliver a phenyl group. Alternatively, it could be used to generate other types of catalysts. However, the use of halide-bridged palladium dimers and other well-defined complexes are often more direct routes for creating active catalysts. nih.gov

The role of methyldiphenylsulfonium bromide in catalyst regeneration cycles is not a widely documented application. In principle, a reagent could participate in regeneration by acting as an oxidant to return a metal catalyst to its active oxidation state or by facilitating ligand exchange. Given its properties, it is more likely to act as an electrophile or a source of a leaving group rather than an oxidant in a typical catalytic cycle. Therefore, its application in this specific context remains a subject for further research.

Design and Synthesis of Structurally Modified Sulfonium Reagents for Enhanced Reactivity

The reactivity of sulfonium salts can be finely tuned by modifying their structure. Altering the substituents on the sulfur atom can impact the salt's stability, solubility, and electrophilicity, thereby enhancing its performance in specific applications. The synthesis of structurally diverse sulfonium salts is an active area of research. nih.gov

One successful strategy involves the "interrupted Pummerer" reaction, which allows for the synthesis of aryl sulfonium salts by activating a sulfoxide with an anhydride, followed by trapping with an electron-rich arene. rsc.org This method has been used to create novel pyrrolylsulfonium salts that are stable and effective in Stille cross-coupling reactions. rsc.org

Applying this logic to the diphenylsulfonium scaffold, one could introduce electron-withdrawing or electron-donating groups onto the phenyl rings of methyldiphenylsulfonium bromide.

Electron-withdrawing groups would increase the positive charge on the sulfur atom, making the salt a more potent methylating agent.

Electron-donating groups could modulate the leaving group ability of the resulting diaryl sulfide.

The synthesis of such modified reagents would typically start from appropriately substituted thioanisole, followed by arylation or from a substituted diphenyl sulfide followed by methylation. This tailored design allows for the creation of reagents with optimized reactivity for challenging synthetic transformations. thieme-connect.de

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Methyldiphenylsulfonium bromide |

| Diphenyl sulfide |

| S-adenosylmethionine (SAM) |

| Dimethyl sulfoxide (DMSO) |

| Bromodimethylsulfonium bromide (BDMS) |

Future Research Directions and Emerging Trends

Exploration of Undiscovered Reactivity Modes

While methyldiphenylsulfonium bromide is a well-established methylating agent, its full reactive potential is likely yet to be realized. Future investigations are anticipated to uncover novel reactivity patterns beyond simple methylation. Drawing parallels from the broader class of sulfonium (B1226848) salts, which have been shown to act as precursors for radicals and participate in sigmatropic rearrangements, there is an opportunity to explore similar transformations with methyldiphenylsulfonium bromide under specific reaction conditions. rsc.orgresearchgate.net Furthermore, their utility as pseudohalides in cross-coupling reactions opens avenues for methyldiphenylsulfonium bromide to serve as a novel coupling partner in the formation of complex molecular architectures. rsc.org The selective cleavage of the carbon-sulfur bonds in sulfonium salts can be directed to achieve different outcomes, and a deeper understanding of the factors controlling this selectivity will be a key area of research. researchgate.net

Development of Eco-Friendly and Scalable Synthetic Methodologies for Reagent Production

The development of sustainable and scalable methods for the synthesis of methyldiphenylsulfonium bromide and other triarylsulfonium salts is a critical area of future research. Current synthetic routes can sometimes involve harsh reagents and produce significant waste. google.com Emerging methodologies, such as those utilizing arynes under mild conditions, offer a promising alternative for the synthesis of triarylsulfonium salts. rsc.orgnih.govnih.gov Research into one-pot syntheses and the use of more environmentally benign solvents and catalysts will be crucial. patsnap.com The principles of green chemistry, including atom economy and the use of renewable starting materials, will guide the development of next-generation synthetic protocols. For instance, the development of an environmentally friendly method for synthesizing sulfonyl chlorides using S-alkylisothiourea salts points to a broader trend in organosulfur chemistry towards more sustainable practices that could be adapted for sulfonium salt production. organic-chemistry.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Aryne-based methods | Mild reaction conditions, broad substrate scope | Optimization of aryne precursors and reaction conditions for scalability. |

| One-pot syntheses | Reduced workup steps, improved efficiency | Design of multi-component reactions for direct synthesis from simple precursors. |

| Green catalysts | Reduced environmental impact, potential for recyclability | Exploration of solid acid catalysts or biocatalytic approaches. |

| Flow chemistry | Enhanced safety, improved scalability and control | Development of continuous flow processes for the synthesis of sulfonium salts. |

Advanced In Situ Spectroscopic and Microfluidic Studies for Mechanistic Insights

A detailed understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods. The application of advanced analytical techniques is set to provide unprecedented insights into the reactive intermediates and transition states involved in reactions of methyldiphenylsulfonium bromide. In situ spectroscopic methods, such as ReactIR, can provide real-time monitoring of reaction progress, enabling the identification of transient species. rsc.org

Microfluidic platforms offer a powerful tool for studying reaction kinetics and mechanisms in a high-throughput and controlled manner. nih.govrsc.orgdntb.gov.uaaip.org The ability to perform reactions in small volumes allows for precise control over reaction parameters and the rapid screening of conditions. nih.govrsc.org While much of the current microfluidic work involving methylation is focused on DNA analysis, the underlying principles and technologies are directly applicable to studying the mechanisms of methylation reactions involving methyldiphenylsulfonium bromide. nih.govrsc.orgnih.gov

| Technique | Potential Insights |

| In Situ IR/Raman Spectroscopy | Identification of reactive intermediates, monitoring of reaction kinetics. |

| Stopped-Flow Spectroscopy | Characterization of fast reaction kinetics and transient species. |

| Microfluidic Reactors | High-throughput screening of reaction conditions, precise control over reaction parameters for mechanistic studies. |

| Mass Spectrometry | Identification of reaction products and intermediates, elucidation of reaction pathways. |

Expansion of Catalytic Roles in Complex Synthesis

The potential for sulfonium salts to act as catalysts in organic synthesis is an emerging area of interest. While bromodimethylsulfonium bromide has been shown to be an effective catalyst for various organic transformations, the catalytic applications of methyldiphenylsulfonium bromide are less explored. researchgate.netresearchgate.net Future research will likely focus on uncovering and developing the catalytic potential of this and other sulfonium salts. Their ability to act as electrophilic activators or to participate in catalytic cycles could be exploited in a range of reactions. The involvement of sulfonium salts in transition-metal-free cross-coupling reactions suggests their potential to mediate complex bond formations in a more sustainable manner. rsc.org

Synergistic Approaches Combining Computational and Experimental Chemistry for Rational Design

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating the discovery and optimization of new reagents and reactions. nih.gov Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, stability, and reactivity of methyldiphenylsulfonium bromide and its derivatives. researchgate.net Computational modeling can be used to predict reaction pathways, rationalize experimental observations, and guide the design of new sulfonium reagents with tailored properties. grafiati.com This synergistic approach, where computational predictions are validated and refined by experimental results, will be instrumental in the rational design of next-generation sulfonium-based reagents and catalysts. nih.govnih.gov The combination of experimental NMR data with DFT calculations has already proven effective in understanding the structure and properties of organosulfur compounds, and this approach will undoubtedly be applied to further elucidate the chemistry of methyldiphenylsulfonium bromide. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical steps to synthesize Methyldiphenylsulfoniumbromide with high purity, and how can researchers validate the synthesis process?

- Methodological Answer :

- Synthesis Protocol : Use a nucleophilic substitution reaction between diphenyl sulfide and methyl bromide in anhydrous conditions. Optimize molar ratios (e.g., 1:1.2 for diphenyl sulfide:methyl bromide) and reaction time (typically 12–24 hours at 40–60°C) to minimize side products .

- Purification : Employ recrystallization from ethanol or dichloromethane, followed by vacuum drying. Monitor purity via melting point analysis and HPLC (retention time comparison with standards) .

- Validation : Confirm structural integrity using H/C NMR (e.g., sulfonium methyl proton peak at δ 3.8–4.2 ppm) and elemental analysis (target: C, 54.3%; H, 4.3%; S, 9.8%) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Testing : Design accelerated degradation studies under heat (40–80°C), humidity (75% RH), and light exposure (UV-Vis). Use TLC or HPLC to quantify decomposition products (e.g., diphenyl sulfide) over 30 days .

- Data Presentation : Tabulate degradation rates (%/day) under each condition (Table 1) and correlate with Arrhenius models to predict shelf life .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from structurally similar sulfonium salts?

- Methodological Answer :

- Comparative Analysis : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (expected m/z: 323.0 [M]). Pair with IR spectroscopy to identify sulfonium-specific stretching frequencies (e.g., S-CH at 650–700 cm) .

- X-ray Diffraction : Resolve crystal structure to confirm bond angles and distances (e.g., S-C bond length ~1.8 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solvent-dependent reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Systematic Solvent Screening : Test reactivity in polar aprotic (e.g., DMF, DMSO) vs. non-polar solvents (toluene) using a standardized nucleophile (e.g., iodide ion). Measure reaction rates via GC-MS or F NMR (if using fluorinated nucleophiles) .

- Contradiction Analysis : Apply multivariate regression to isolate solvent parameters (dielectric constant, H-bonding capacity) influencing reactivity. Disclose conflicting data in supplementary materials with error margins .

Q. What computational strategies can predict the reaction pathways of this compound in photoredox catalysis?

- Methodological Answer :

- DFT Modeling : Use Gaussian or ORCA software to calculate transition states and activation energies for methyl transfer reactions. Validate with experimental kinetic data (e.g., Eyring plots) .

- Data Integration : Cross-reference computational results with experimental UV-Vis spectra (λ~300 nm for charge-transfer transitions) to refine redox potential estimates .

Q. How should researchers design experiments to optimize this compound’s role in asymmetric synthesis?

- Methodological Answer :

- Chiral Environment Design : Test chiral auxiliaries (e.g., binaphthol derivatives) in stoichiometric ratios. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism .

- Statistical Optimization : Apply Box-Behnken experimental design to vary temperature, catalyst loading, and solvent polarity. Analyze responses (yield, ee) using ANOVA .

Methodological Best Practices

- Data Reproducibility : Clearly report experimental replicates (n ≥ 3) and statistical methods (e.g., Student’s t-test) in the "Materials and Methods" section .

- Conflict Resolution : When literature data conflicts, use systematic reviews (e.g., PRISMA guidelines) to evaluate study quality and contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.